Perifosine

Catalog No.
S548784
CAS No.
157716-52-4
M.F
C25H52NO4P
M. Wt
461.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perifosine

CAS Number

157716-52-4

Product Name

Perifosine

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate

Molecular Formula

C25H52NO4P

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3

InChI Key

SZFPYBIJACMNJV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

KRX-0401; KRX 0401; KRX0401; NKA17; NSC639966; NSC 639966; NSC-639966; D 21266; D-21266; Perifosine

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C

Description

The exact mass of the compound Perifosine is 461.3634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 639966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. It belongs to the ontological category of phospholipid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Perifosine is being explored for its potential to inhibit the growth and proliferation of cancer cells. Its mechanism of action likely involves multiple pathways, including:

  • Inhibition of protein kinases: Perifosine can inhibit the activity of specific enzymes called protein kinases, which play a crucial role in cell signaling and survival. This disrupts the growth signals cancer cells rely on [].
  • Induction of cell death: Perifosine can trigger apoptosis, a form of programmed cell death, in cancer cells [].
  • Disruption of cell membrane integrity: Perifosine may affect the structure and function of the cell membrane, leading to cell death [].

Clinical trials are ongoing to evaluate the efficacy of perifosine, alone or in combination with other therapies, for various cancers, including breast cancer, colorectal cancer, and glioblastoma [].

Neuroprotection

Research is investigating the potential neuroprotective effects of perifosine. It may offer benefits in conditions like:

  • Neurodegenerative diseases: Perifosine's ability to modulate protein kinase activity and potentially promote cell survival is being explored in diseases like Alzheimer's disease and Parkinson's disease [, ].
  • Ischemic stroke: Perifosine might protect brain cells from damage caused by reduced blood flow during a stroke [].

Purity

>96% (or refer to the Certificate of Analysis)

XLogP3

8.3

Exact Mass

461.3634

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GWV496552

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (90%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (90%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (90%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, multiple myeloma, leukemia (unspecified), lung cancer, and brain cancer.

Pharmacology

Perifosine is an orally active alkyl-phosphocholine compound with potential antineoplastic activity. Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. Perifosine has a lower gastrointestinal toxicity profile than the related agent miltefosine. (NCI04)

Mechanism of Action

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

157716-52-4

Wikipedia

Perifosine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Amantini C, Morelli MB, Santoni M, Soriani A, Cardinali C, Farfariello V, Eleuteri AM, Bonfili L, Mozzicafreddo M, Nabissi M, Cascinu S, Santoni G. Sorafenib induces cathepsin B-mediated apoptosis of bladder cancer cells by regulating the Akt/PTEN pathway. The Akt inhibitor, perifosine, enhances the sorafenib-induced cytotoxicity against bladder cancer cells. Oncoscience. 2015 Mar 23;2(4):395-409. eCollection 2015. PubMed PMID: 26097873; PubMed Central PMCID: PMC4468325.
2: Kim MN, Ro SW, Kim DY, Kim DY, Cho KJ, Park JH, Lim HY, Han KH. Efficacy of perifosine alone and in combination with sorafenib in an HrasG12V plus shp53 transgenic mouse model of hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Jun 3. [Epub ahead of print] PubMed PMID: 26037205.
3: Testen A, Podlipec R, Mravljak J, Orthmann A, Šentjurc M, Zeisig R, Štrancar J, Koklic T. How perifosine affects liposome-encapsulated drug delivery across a cell barrier. Ther Deliv. 2015 Apr;6(4):423-41. doi: 10.4155/tde.14.127. PubMed PMID: 25996042.
4: Ríos-Marco P, Ríos A, Jiménez-López JM, Carrasco MP, Marco C. Cholesterol homeostasis and autophagic flux in perifosine-treated human hepatoblastoma HepG2 and glioblastoma U-87 MG cell lines. Biochem Pharmacol. 2015 Jul 1;96(1):10-9. doi: 10.1016/j.bcp.2015.04.015. Epub 2015 Apr 28. PubMed PMID: 25934232.
5: Cole DE, Lester-McCully CM, Widemann BC, Warren KE. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model. Cancer Chemother Pharmacol. 2015 May;75(5):923-8. doi: 10.1007/s00280-015-2711-1. Epub 2015 Mar 5. PubMed PMID: 25740692.
6: Zhang J, Hong Y, Shen J. Combination treatment with perifosine and MEK-162 demonstrates synergism against lung cancer cells in vitro and in vivo. Tumour Biol. 2015 Feb 20. [Epub ahead of print] PubMed PMID: 25697899.
7: Guidetti A, Carlo-Stella C, Locatelli SL, Malorni W, Mortarini R, Viviani S, Russo D, Marchianò A, Sorasio R, Dodero A, Farina L, Giordano L, Di Nicola M, Anichini A, Corradini P, Gianni AM. Phase II study of perifosine and sorafenib dual-targeted therapy in patients with relapsed or refractory lymphoproliferative diseases. Clin Cancer Res. 2014 Nov 15;20(22):5641-51. doi: 10.1158/1078-0432.CCR-14-0770. Epub 2014 Sep 19. PubMed PMID: 25239609.
8: Figg WD, Monga M, Headlee D, Shah A, Chau CH, Peer C, Messman R, Elsayed YA, Murgo AJ, Melillo G, Ryan QC, Kalnitskiy M, Senderowicz AM, Hollingshead M, Arbuck SG, Sausville EA. A phase I and pharmacokinetic study of oral perifosine with different loading schedules in patients with refractory neoplasms. Cancer Chemother Pharmacol. 2014 Nov;74(5):955-67. doi: 10.1007/s00280-014-2569-7. Epub 2014 Sep 3. PubMed PMID: 25183650.
9: Tomiyasu H, Goto-Koshino Y, Fujino Y, Ohno K, Tsujimoto H. Antitumour effect and modulation of expression of the ABCB1 gene by perifosine in canine lymphoid tumour cell lines. Vet J. 2014 Jul;201(1):83-90. doi: 10.1016/j.tvjl.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24881508.
10: Koklic T. Perifosine induced release of contents of trans cell-barrier transport efficient liposomes. Chem Phys Lipids. 2014 Oct;183:50-9. doi: 10.1016/j.chemphyslip.2014.05.006. Epub 2014 May 23. PubMed PMID: 24863642.

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